1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI)
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Overview
Description
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by a fused ring system that includes a benzene ring and a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) typically involves a series of complex organic reactions. One common method is the stereoselective Diels–Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) to produce a bicyclo [3.2.2]nonene derivative . This reaction is followed by several additional transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient industrial methods in the future.
Chemical Reactions Analysis
Types of Reactions
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.2]decene: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[4.3.0]nonene: Another related compound with a different ring fusion pattern.
Uniqueness
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is unique due to its specific ring fusion and the presence of nitrogen atoms in the bicyclic structure
Properties
CAS No. |
7092-76-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C11H14N2/c1-2-5-11-10(4-1)12-6-3-7-13(11)9-8-12/h1-2,4-5H,3,6-9H2 |
InChI Key |
PVEXHBMANJIBNX-UHFFFAOYSA-N |
SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
Canonical SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
Origin of Product |
United States |
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